molecular formula C12H14F2O B14056467 1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one

1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one

Cat. No.: B14056467
M. Wt: 212.24 g/mol
InChI Key: YRQZGXMPYGOWHY-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

The synthesis of 1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(difluoromethyl)-4-ethylbenzaldehyde with a suitable reagent to introduce the propan-2-one group. This reaction typically requires the use of an inert organic solvent and specific reaction conditions to ensure high yield and purity . Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one can be compared with other similar compounds such as:

    1-(3-(Trifluoromethyl)-4-ethylphenyl)propan-2-one: The presence of an additional fluorine atom can significantly alter the compound’s reactivity and properties.

    1-(3-(Methyl)-4-ethylphenyl)propan-2-one:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C12H14F2O

Molecular Weight

212.24 g/mol

IUPAC Name

1-[3-(difluoromethyl)-4-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H14F2O/c1-3-10-5-4-9(6-8(2)15)7-11(10)12(13)14/h4-5,7,12H,3,6H2,1-2H3

InChI Key

YRQZGXMPYGOWHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC(=O)C)C(F)F

Origin of Product

United States

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